Cycloheterophyllin

描述

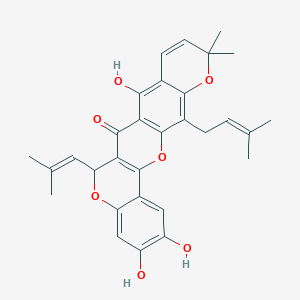

Cycloheterophyllin is a prenylated flavonoid compound isolated from various species of the Artocarpus genus. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and photoprotective properties . This compound has garnered significant interest in scientific research due to its potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cycloheterophyllin typically involves the prenylation of flavonoid precursors. One common method includes the use of prenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as the bark of Artocarpus species. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .

化学反应分析

Tyrosinase Inhibition and Melanogenesis Suppression

Cycloheterophyllin directly inhibits tyrosinase, the rate-limiting enzyme in melanin synthesis. This occurs via competitive binding to the enzyme’s active site, disrupting the conversion of L-tyrosine to L-DOPA and subsequent melanin formation .

Table 1: Dose-dependent inhibition of tyrosinase activity

| This compound Concentration (μg/mL) | Tyrosinase Inhibition (%) |

|---|---|

| 10 | 58.0 |

| 1 | 27.4 |

| 0.1 | 16.9 |

Mechanism : Interaction with copper ions in the tyrosinase active site, preventing substrate oxidation .

Modulation of MAPK Signaling Pathways

This compound attenuates oxidative stress by inhibiting phosphorylation of MAPK proteins (ERK, JNK, p38) in dermal fibroblasts and keratinocytes .

Table 2: Effects on MAPK phosphorylation in UVA-irradiated fibroblasts

| MAPK Protein | Phosphorylation Reduction (%) (10 μM CH) | Key Pathway Affected |

|---|---|---|

| JNK | 72 | Apoptosis regulation |

| p38 | 65 | Inflammatory cytokine release |

| ERK1/2 | 48 | Cell proliferation |

Mechanism : Scavenging reactive oxygen species (ROS) and blocking upstream kinase activation, thereby reducing downstream inflammatory responses .

ROS Scavenging and Antioxidant Activity

This compound neutralizes UVA-induced ROS, including hydrogen peroxide (H₂O₂) and hydroxyl radicals, in human dermal fibroblasts .

Table 3: ROS reduction in UVA-exposed fibroblasts

| Treatment (10 μM CH) | ROS Level (% of Control) |

|---|---|

| UVA alone | 100 |

| UVA + CH | 34 |

Mechanism : Direct electron donation to free radicals and upregulation of endogenous antioxidants (e.g., glutathione) .

Anti-inflammatory Effects via Cytokine Suppression

In TNF-α/IFN-γ-stimulated HaCaT keratinocytes, this compound reduces pro-inflammatory cytokines by 40–60% at 10 μM .

Table 4: Cytokine inhibition in inflamed keratinocytes

| Cytokine | Expression Reduction (%) |

|---|---|

| IL-6 | 58 |

| IL-8 | 52 |

| IL-1β | 47 |

Mechanism : Downregulation of NF-κB and AP-1 transcription factors via MAPK pathway inhibition .

Photoprotective Reactions in vivo

Topical application of this compound (0.1% w/w) in UV-exposed mice:

Mechanism : Preservation of extracellular matrix integrity through ROS scavenging and inhibition of MMP activation .

科学研究应用

Photoprotective Properties

Mechanism of Action:

Cycloheterophyllin has demonstrated significant photoprotective effects against UVA-induced oxidative stress. In studies involving human dermal fibroblasts, it was found to enhance cell viability post-UVA exposure in a dose-dependent manner, indicating its potential as a protective agent against skin damage caused by UV radiation .

Key Findings:

- Cell Viability: this compound increased cell survival rates after UVA irradiation (20 J/cm²) when pre-treated at concentrations ranging from 0.1 to 1 µM .

- MAPK Pathway Inhibition: The compound inhibited the phosphorylation of key MAPK proteins (ERK1/2, p38, JNK) involved in UV-induced signaling pathways, thus reducing oxidative stress markers .

Anti-Inflammatory Effects

Research Insights:

Recent studies have highlighted this compound's anti-inflammatory properties, particularly in models of atopic dermatitis (AD). It has been shown to reduce epidermal thickening and mast cell infiltration in DNCB-induced AD models in mice .

Case Study Results:

- Skin Inflammation Reduction: Mice treated with this compound exhibited decreased redness and inflammation compared to control groups, with significant reductions in scratching behavior and spleen weight due to inflammation .

- Cytokine Expression: The compound effectively decreased the expression of pro-inflammatory cytokines by inhibiting MAPK phosphorylation pathways .

Skin Whitening Effects

Mechanism and Efficacy:

this compound has been identified as a potent agent for skin whitening through its inhibitory effects on melanin synthesis. Studies conducted on B16F10 melanoma cells revealed that this compound significantly reduced melanin production, indicating its potential use in cosmetic applications aimed at skin lightening .

Experimental Data:

- Melanin Synthesis Inhibition: The compound was shown to inhibit mushroom tyrosinase activity, a key enzyme in melanin production, supporting its application in skin whitening formulations .

Antioxidant Activity

Research Findings:

this compound exhibits strong antioxidant properties, which contribute to its protective effects against oxidative stress-related skin damage. It has been shown to scavenge reactive oxygen species (ROS), thereby enhancing cellular resilience against oxidative insults .

Quantitative Analysis:

- ROS Scavenging Ability: Flow cytometry analyses demonstrated that this compound significantly reduced ROS levels in fibroblasts subjected to UVA irradiation, confirming its role as an effective antioxidant .

Summary Table of Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Photoprotection | Inhibits UVA-induced oxidative stress | Increased fibroblast viability; reduced MAPK activation |

| Anti-inflammatory | Reduces cytokine expression; inhibits mast cell infiltration | Decreased skin inflammation and scratching behavior |

| Skin whitening | Inhibits melanin synthesis | Significant reduction in melanin production |

| Antioxidant activity | Scavenges reactive oxygen species | Reduced ROS levels post-UVA exposure |

作用机制

Cycloheterophyllin exerts its effects through several molecular mechanisms:

Antioxidant Activity: It scavenges reactive oxygen species and reduces oxidative stress.

Photoprotective Effects: It inhibits the phosphorylation of mitogen-activated protein kinase (MAPK) pathways induced by ultraviolet radiation.

Skin Whitening: It decreases the expression of tyrosinase-related proteins and reduces melanin synthesis.

相似化合物的比较

Cycloheterophyllin is unique among prenylated flavonoids due to its strong inhibitory effects on melanin synthesis and its photoprotective properties. Similar compounds include:

Artonin E: Another prenylated flavonoid with anti-inflammatory properties.

Isobavachalcone: Known for its antioxidant activity.

Cycloartobiloxanthone: Exhibits anti-inflammatory and antioxidant effects

This compound stands out due to its combined photoprotective and skin-whitening effects, making it a valuable compound in both scientific research and industrial applications .

生物活性

Cycloheterophyllin, a prenylflavonoid derived from the root bark of Artocarpus heterophyllus, has garnered attention for its diverse biological activities, particularly in dermatological applications. This article synthesizes recent findings on the compound's anti-inflammatory, antioxidant, and skin-whitening properties, supported by case studies and experimental data.

1. Anti-Inflammatory Effects

Recent studies have highlighted this compound's significant anti-inflammatory properties, particularly in the context of atopic dermatitis (AD). In a controlled study using BALB/c mice, this compound was administered to assess its effects on DNCB-induced AD-like skin lesions. The results indicated:

- Reduction in Skin Inflammation : Mice treated with this compound showed a marked decrease in redness and inflammation compared to untreated controls. The treatment groups receiving 10 mg/kg and 30 mg/kg exhibited significantly less erythema and desquamation .

- Histopathological Improvements : Hematoxylin and eosin staining revealed that this compound treatment inhibited epidermal hyperplasia and mast cell infiltration, which are critical factors in the inflammatory response associated with AD .

2. Antioxidant Activity

This compound has demonstrated potent antioxidant capabilities, particularly against oxidative stress induced by ultraviolet (UV) radiation. Key findings include:

- Protection Against UVA-Induced Damage : In vitro studies showed that this compound pretreatment significantly reduced UVA-induced cytotoxicity in human dermal fibroblasts. The compound effectively scavenged reactive oxygen species (ROS) generated during UV exposure, thus preserving cell viability .

- MAPK Pathway Modulation : this compound inhibited the phosphorylation of MAPK pathways (ERK1/2, p38, JNK) activated by oxidative stress, suggesting a mechanism through which it exerts protective effects against skin damage .

3. Skin Whitening Effects

In addition to its anti-inflammatory and antioxidant properties, this compound has been investigated for its potential as a skin-whitening agent:

- Inhibition of Melanin Synthesis : Studies on B16F10 melanoma cells demonstrated that this compound significantly reduced melanin production by inhibiting tyrosinase activity—a key enzyme in melanin biosynthesis. The expression of melanogenic markers (TYRP1, TYRP2, TYR) was also downregulated in treated cells .

- Concentration-Dependent Effects : The effective concentration range for this compound was identified as 0.1 to 20 μg/mL, with optimal inhibitory effects observed at lower concentrations without cytotoxicity .

Data Summary

| Biological Activity | Effect Observed | Experimental Model |

|---|---|---|

| Anti-inflammatory | Reduced skin inflammation and mast cell infiltration | BALB/c mouse model |

| Antioxidant | Increased cell viability under oxidative stress | Human dermal fibroblasts |

| Skin whitening | Decreased melanin synthesis and tyrosinase activity | B16F10 melanoma cells |

Case Studies

- Atopic Dermatitis Model : In a study involving BALB/c mice subjected to DNCB-induced dermatitis, treatment with this compound led to significant reductions in scratching behavior and spleen weight, indicating systemic anti-inflammatory effects .

- Photoprotection Study : this compound was shown to inhibit UVA-induced ROS production in human fibroblasts, enhancing cell survival rates post-exposure. This suggests potential applications in photoprotection formulations .

属性

IUPAC Name |

6,7,15-trihydroxy-19,19-dimethyl-22-(3-methylbut-2-enyl)-11-(2-methylprop-1-enyl)-2,10,20-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(14),3(12),4,6,8,15,17,21-octaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O7/c1-14(2)7-8-17-27-16(9-10-30(5,6)37-27)25(33)24-26(34)23-22(11-15(3)4)35-21-13-20(32)19(31)12-18(21)29(23)36-28(17)24/h7,9-13,22,31-33H,8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPIXEJZTXAVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)C(OC5=CC(=C(C=C54)O)O)C=C(C)C)O)C=CC(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20957840 | |

| Record name | 2,3,8-Trihydroxy-11,11-dimethyl-13-(3-methylbut-2-en-1-yl)-6-(2-methylprop-1-en-1-yl)-6H,7H,11H-[1]benzopyrano[3',4':5,6]pyrano[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cycloheterophyllin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

36545-53-6 | |

| Record name | Cycloheterophyllin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36545-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheterophyllin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036545536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,8-Trihydroxy-11,11-dimethyl-13-(3-methylbut-2-en-1-yl)-6-(2-methylprop-1-en-1-yl)-6H,7H,11H-[1]benzopyrano[3',4':5,6]pyrano[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloheterophyllin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

205 - 206 °C | |

| Record name | Cycloheterophyllin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。